5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one: is a heterocyclic compound that features a unique fusion of dioxepine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one typically involves cyclization reactions. One common method involves the reaction of nitrile sulphides with thiocarbonyl compounds through 1,3-dipolar cycloadditions . This reaction can be carried out under thermolysis conditions, yielding the desired dithiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an anticancer agent or an antimicrobial compound .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit various biological activities.
Dithiazoles: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties .
Properties
Molecular Formula |
C5H4N2O3S |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-one |
InChI |
InChI=1S/C5H4N2O3S/c8-3-1-9-4-5(10-2-3)7-11-6-4/h1-2H2 |
InChI Key |
QCEYKEDLVBAVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=NSN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.